2-(3,4-dimethoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine is an organic compound that features a combination of a dimethoxyphenyl group and a phenylfuran group linked by an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the amine intermediate.
Coupling with Phenylfuran: The amine intermediate is coupled with 5-phenylfuran-2-carboxaldehyde under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: A simpler analog with similar structural features.
5-Phenylfuran-2-carboxaldehyde: Shares the phenylfuran moiety.
3,4-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine is unique due to the combination of the dimethoxyphenyl and phenylfuran groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23NO3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C21H23NO3/c1-23-20-10-8-16(14-21(20)24-2)12-13-22-15-18-9-11-19(25-18)17-6-4-3-5-7-17/h3-11,14,22H,12-13,15H2,1-2H3 |
InChI Key |
RCQRSMQKEXWOBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(O2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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